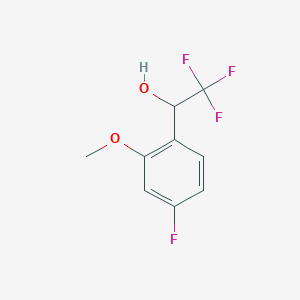

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC15744757

Molecular Formula: C9H8F4O2

Molecular Weight: 224.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F4O2 |

|---|---|

| Molecular Weight | 224.15 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C9H8F4O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3 |

| Standard InChI Key | GEBYGTZGZLDPHT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)F)C(C(F)(F)F)O |

Introduction

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound featuring a trifluoromethyl group and a substituted phenyl ring. This compound has gained attention due to its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and material sciences. Below is a detailed exploration of its structure, properties, synthesis, and applications.

Basic Information

-

IUPAC Name: 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanol

-

Molecular Formula:

Structural Features

The compound contains:

-

A trifluoromethyl group () attached to the ethan-1-ol backbone.

-

A phenyl ring substituted with fluorine () at the para position and methoxy () at the ortho position relative to the hydroxyl-bearing carbon atom.

Chemical Descriptors

Synthesis

The synthesis of 2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

-

Starting Materials: Trifluoroacetaldehyde and a substituted phenol derivative (e.g., 4-fluoro-2-methoxyphenol).

-

Reaction Mechanism: The reaction proceeds via nucleophilic addition of the phenol derivative to the trifluoroacetaldehyde, followed by reduction to yield the alcohol group ().

Further optimization of reaction conditions may involve the use of catalysts or solvents to enhance yields.

Pharmaceutical Research

The compound's fluorinated structure suggests potential bioactivity due to enhanced metabolic stability and cell membrane permeability—a common trait in drug candidates with fluorine atoms.

Agrochemical Development

Fluorinated compounds are widely used in pesticides and herbicides for their environmental stability and bioactivity against pests.

Material Science

The trifluoromethyl group imparts hydrophobicity and thermal stability, making it suitable for specialized polymers or coatings.

Safety and Handling

Although specific toxicological data for this compound is unavailable, general precautions for handling fluorinated organic compounds apply:

-

Use in a well-ventilated area or fume hood to avoid inhalation exposure.

-

Wear appropriate personal protective equipment (PPE), including gloves and goggles.

-

Store in a cool, dry place away from incompatible substances like strong oxidizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume